7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core, a chlorobutenyl side chain, and a phenylethylidene hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common approach is to start with a purine derivative and introduce the chlorobutenyl side chain through a substitution reaction. The phenylethylidene hydrazino group can be added via a condensation reaction with an appropriate hydrazine derivative. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different side chains or functional groups.
Scientific Research Applications
7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: Its unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone
- 4-nitrobenzaldehyde [7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
Uniqueness
What sets 7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19ClN6O2 |
---|---|
Molecular Weight |
386.8g/mol |
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C18H19ClN6O2/c1-11(19)9-10-25-14-15(24(3)18(27)21-16(14)26)20-17(25)23-22-12(2)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3,(H,20,23)(H,21,26,27)/b11-9-,22-12+ |
InChI Key |
VGTCDNAPZNIXNN-VBWGNYHVSA-N |
SMILES |
CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3)N(C(=O)NC2=O)C)Cl |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3)N(C(=O)NC2=O)C)/Cl |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3)N(C(=O)NC2=O)C)Cl |
Origin of Product |
United States |
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